molecular formula C8H5N3S B8416357 5-Cyano-2-methylthiazolo[5,4-b]pyridine

5-Cyano-2-methylthiazolo[5,4-b]pyridine

Cat. No. B8416357
M. Wt: 175.21 g/mol
InChI Key: GJLMLRWYDREPPR-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a solution of the product of Step 3 (4.706 g, 28.3 mmol) in 60 mL of CH2Cl2 was added trimethylsilyl cyanide (7.6 mL, 57 mmol) and the mixture was stirred at room temperature for 30 min. Dimethylcarbamyl chloride (5.2 mL, 56 mmol) was then added and the mixture was heated to reflux overnight. At 0° C., 2N NaOH (60 mL) was added and the mixture was stirred at this temperature one hour. The product was extracted in EtOAc, dried over Na2SO4, and purified by flash chromatography on silica with EtOAc: toluene 10:90; yield: 4.50 g, (91%).
Name
product
Quantity
4.706 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:9]([N+:10]=1[O-])=[CH:8][CH:7]=[CH:6][N:5]=2.C[Si]([C:16]#[N:17])(C)C.CN(C)C(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[C:16]([C:6]1[N:5]=[C:4]2[S:3][C:2]([CH3:1])=[N:10][C:9]2=[CH:8][CH:7]=1)#[N:17] |f:3.4|

Inputs

Step One
Name
product
Quantity
4.706 g
Type
reactant
Smiles
CC=1SC2=NC=CC=C2[N+]1[O-]
Name
Quantity
7.6 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at this temperature one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica with EtOAc: toluene 10:90

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C1=CC=C2C(=N1)SC(=N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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